molecular formula C21H22ClN3O3 B5037787 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5037787
M. Wt: 399.9 g/mol
InChI Key: JLTNYZGRBNLCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of drugs known as atypical antipsychotics. It is also known by its trade name, Ziprasidone. This compound has been extensively studied for its potential use in the treatment of various mental illnesses, including schizophrenia and bipolar disorder. In

Scientific Research Applications

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of various mental illnesses, including schizophrenia and bipolar disorder. It has been shown to be effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mania. In addition, it has also been studied for its potential use in the treatment of depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by blocking the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This results in a reduction in the symptoms of mental illnesses, including hallucinations, delusions, and mania.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It also has an effect on the levels of certain hormones, including prolactin. In addition, it has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its ability to reduce the symptoms of mental illnesses, including hallucinations, delusions, and mania. This makes it a useful tool for studying the underlying mechanisms of these disorders. However, one of the limitations of using this compound in lab experiments is its potential for side effects, including sedation and weight gain.

Future Directions

There are several future directions for the study of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One direction is to explore its potential use in the treatment of other mental illnesses, including depression and anxiety disorders. Another direction is to study its potential for use in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for side effects.

Synthesis Methods

The synthesis of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid to form 4-(4-methoxyphenyl)-1-piperazinecarbaldehyde. The second step involves the reaction of 4-(4-methoxyphenyl)-1-piperazinecarbaldehyde with 3-chlorophenylacetic acid in the presence of acetic anhydride to form 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)propan-1-one. The final step involves the reaction of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)propan-1-one with pyrrolidine in the presence of acetic acid to form this compound.

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-18-7-5-16(6-8-18)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)17-4-2-3-15(22)13-17/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNYZGRBNLCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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